molecular formula C10H17IN4 B14177505 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole CAS No. 919097-85-1

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole

Katalognummer: B14177505
CAS-Nummer: 919097-85-1
Molekulargewicht: 320.17 g/mol
InChI-Schlüssel: JDGXFIXVDPWAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole typically involves the reaction of cyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the substituents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    5-Chloro-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Contains a chlorine atom instead of iodine, leading to different chemical properties.

    5-Bromo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole: Features a bromine atom, which may influence its reactivity and applications.

Uniqueness

The presence of the iodine atom in 5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole makes it unique compared to its analogs

Eigenschaften

CAS-Nummer

919097-85-1

Molekularformel

C10H17IN4

Molekulargewicht

320.17 g/mol

IUPAC-Name

5-iodo-1-(2-propan-2-ylcyclohexyl)tetrazole

InChI

InChI=1S/C10H17IN4/c1-7(2)8-5-3-4-6-9(8)15-10(11)12-13-14-15/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

JDGXFIXVDPWAEY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCCCC1N2C(=NN=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.